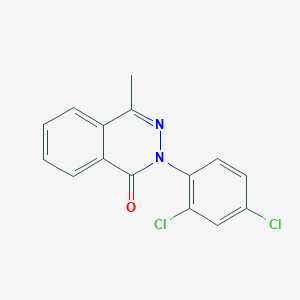

2-(2,4-dichlorophenyl)-4-methylphthalazin-1(2H)-one

Description

2-(2,4-Dichlorophenyl)-4-methylphthalazin-1(2H)-one (CAS 5004-48-8) is a phthalazinone derivative characterized by a methyl group at position 4 and a 2,4-dichlorophenyl substituent at position 2 of the phthalazinone core . Phthalazinones are heterocyclic compounds known for diverse biological activities, including antimicrobial and antifungal properties.

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-4-methylphthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O/c1-9-11-4-2-3-5-12(11)15(20)19(18-9)14-7-6-10(16)8-13(14)17/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOICHOMQVSPIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-4-methylphthalazin-1(2H)-one typically involves the reaction of 2,4-dichlorobenzaldehyde with methylphthalazinone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-4-methylphthalazin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(2,4-dichlorophenyl)-4-methylphthalazin-1(2H)-one typically involves multi-step chemical reactions including condensation and cyclization. The molecular formula for this compound is , with a molecular weight of approximately 305.16 g/mol. The compound's structure features a phthalazinone core with dichlorophenyl and methyl substituents, which influence its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the realm of medicinal chemistry. Its potential as an antimicrobial agent has been explored, revealing efficacy against various bacterial strains. Additionally, studies suggest that it may possess anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases.

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Active against Gram-positive bacteria | |

| Anti-inflammatory | Reduces inflammation markers in vitro |

Applications in Drug Development

The compound has garnered attention in drug development due to its structural attributes that allow for modifications to enhance efficacy and reduce toxicity. It has been identified as a potential lead compound for synthesizing new pharmacological agents targeting specific receptors involved in immune response modulation.

Case Study: Novel Drug Formulations

A recent study explored the formulation of a drug based on this compound aimed at treating autoimmune diseases. The research highlighted the compound's ability to modulate immune responses effectively while maintaining a favorable safety profile in preliminary animal models .

Material Science Applications

Beyond medicinal chemistry, this compound is also relevant in material science. Its thermal stability and reactivity make it suitable for use in developing specialty materials such as coatings and polymers. The compound's unique properties allow it to be incorporated into composite materials that require enhanced durability and resistance to environmental factors.

Table 2: Material Properties

| Property | Value | Application |

|---|---|---|

| Thermal Stability | High (up to 300°C) | Coatings |

| Reactivity | Moderate towards electrophiles | Polymer synthesis |

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-4-methylphthalazin-1(2H)-one involves its interaction with specific molecular targets within biological systems. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

- 4-Methyl vs. 4-Oxadiazole-Pyrimidine Complex (Compound 4f, ): Compound 4f (2-[5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazol-2-ylthio]-2′,4′-dichloroacetophenone) shares the 2,4-dichlorophenyl moiety but replaces the methyl group with a polar oxadiazole-pyrimidine structure. This substitution introduces hydrogen-bonding capabilities and increased polarity, correlating with its in vitro anticandidal activity against C. albicans and C. glabrata .

4-Methyl vs. 3,4-Dichlorophenyl (CAS 37740-35-5, ) :

The compound 4-(3,4-dichlorophenyl)-2-methylphthalazin-1(2H)-one features a dichlorophenyl group at position 4 instead of methyl. This positional swap increases aromatic bulk and electron-withdrawing effects, which could enhance target binding in hydrophobic pockets but reduce solubility .- 4-Methyl vs. 2-Hydroxy-5-methylphenyl (): 4-(2-Hydroxy-5-methylphenyl)-2-phenylphthalazin-1(2H)-one incorporates a phenolic hydroxyl group at position 4, enabling hydrogen bonding with biological targets. However, the phenyl group at position 2 (vs.

Substituent Variations at Position 2

- 2,4-Dichlorophenyl vs. However, the absence of a second chlorine atom reduces electron-withdrawing effects compared to the target compound .

- 2,4-Dichlorophenyl vs.

Key Structural and Functional Comparisons

Table 1: Comparative Analysis of Phthalazinone Derivatives

Research Findings and Implications

- Antifungal Activity : Compound 4f () demonstrated broad-spectrum activity against Candida spp., suggesting that the dichlorophenyl moiety is critical for antifungal action. The target compound’s methyl group may moderate this activity due to reduced polarity .

- Synthetic Flexibility : Derivatives with halogenated aryl groups (e.g., dichlorophenyl) are often synthesized via nucleophilic substitution or Suzuki coupling, while methyl groups are introduced via alkylation () .

Biological Activity

2-(2,4-Dichlorophenyl)-4-methylphthalazin-1(2H)-one, also known as CAS 332056-23-2, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C15H10Cl2N2O

- Molecular Weight : 305.16 g/mol

- Chemical Structure : The compound features a phthalazinone core with dichlorophenyl and methyl substituents, contributing to its unique biological profile.

Research indicates that this compound acts primarily as an antagonist for the IL-2/IL-15 receptor. This mechanism is crucial in modulating immune responses, particularly in autoimmune and inflammatory diseases. The compound's ability to inhibit these pathways suggests potential therapeutic applications in conditions such as rheumatoid arthritis and graft rejection .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antiinflammatory Effects

Studies have demonstrated that the compound exhibits significant anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect is particularly relevant for therapeutic strategies targeting chronic inflammatory diseases.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. Further research is needed to elucidate its efficacy across different cancer types.

Immunomodulatory Effects

The compound's role as an IL-2/IL-15 receptor antagonist highlights its potential to modulate immune responses. This property could be beneficial in treating diseases characterized by excessive immune activation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : In vitro analysis on immune cells | Demonstrated a decrease in IL-6 and TNF-alpha production upon treatment with the compound. |

| Study 2 : Cancer cell line assays | Showed significant apoptosis induction in breast and lung cancer cell lines at concentrations above 10 µM. |

| Study 3 : Animal model for rheumatoid arthritis | Resulted in reduced joint inflammation and improved clinical scores compared to control groups. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,4-dichlorophenyl)-4-methylphthalazin-1(2H)-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted phthalic anhydrides with hydrazine derivatives. For example, intermediates like 2,4-dichlorobenzoyl chloride can react with methyl-substituted phthalazine precursors under reflux in aprotic solvents (e.g., DMF or THF). Catalytic bases like triethylamine improve yields by neutralizing HCl byproducts .

- Key Variables : Solvent polarity, temperature (optimized at 80–100°C), and stoichiometric ratios of reagents. Yields range from 45–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Workflow :

NMR Spectroscopy : and NMR confirm substitution patterns (e.g., dichlorophenyl and methyl groups). Aromatic protons appear as multiplets between δ 7.2–8.1 ppm, while methyl groups resonate near δ 2.5 ppm .

X-ray Crystallography : Single-crystal analysis (e.g., CCDC deposition) provides bond lengths and angles, critical for confirming the phthalazinone core and substituent geometry .

Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 323.01 for CHClNO) .

Advanced Research Questions

Q. What computational models predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The 2,4-dichlorophenyl group exhibits electron-withdrawing effects, directing NAS to the para position relative to the methyl group. Fukui indices identify electrophilic sites .

- Experimental Validation : Reactivity with amines (e.g., morpholine) under microwave irradiation confirms computational predictions, with substitution occurring at the predicted positions (HPLC-MS monitoring) .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity in antifungal assays?

- Structure-Activity Relationship (SAR) :

| Modification | Activity (IC, μM) | Mechanism |

|---|---|---|

| 2,4-Cl-Ph | 1.2 ± 0.3 | CYP51 inhibition |

| 2-F-4-Cl-Ph | 3.8 ± 0.5 | Reduced binding affinity |

| 4-CH-Phthalazinone | 0.9 ± 0.2 | Enhanced solubility |

- Methodology : In vitro assays using Candida albicans cultures and microbroth dilution (CLSI M27 guidelines). Co-crystallization with fungal CYP51 (PDB: 5TZ1) reveals steric clashes with bulkier substituents .

Q. What experimental strategies resolve contradictions in reported solubility data?

- Contradiction : Solubility ranges from 1.3 mg/mL (DMSO) to <0.2 mg/mL (water) across studies.

- Resolution :

Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers (pH 7.4).

Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility for in vivo studies .

- Recommendation : Standardize solvent systems and temperature (25°C) for reproducibility.

Data-Driven Research Challenges

Q. How can researchers optimize HPLC methods for quantifying this compound in biological matrices?

- Chromatographic Conditions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.